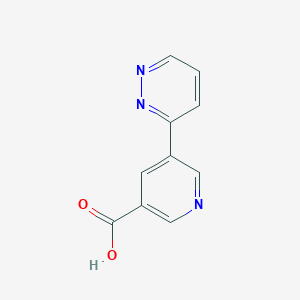

5-(Pyridazin-3-yl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346687-37-3 |

|---|---|

Molecular Formula |

C10H7N3O2 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

5-pyridazin-3-ylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-12-13-9/h1-6H,(H,14,15) |

InChI Key |

ZKLHJORKGFXCEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)C2=CC(=CN=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyridazin 3 Yl Nicotinic Acid and Its Analogues

Strategies for Constructing the Pyridazine (B1198779) Moiety within the Hybrid Structure

The formation of the pyridazine ring is a critical step in the synthesis of 5-(pyridazin-3-yl)nicotinic acid and its analogues. A variety of methods have been developed to construct this six-membered diazine heterocycle.

A prominent strategy involves the Diaza-Wittig reaction, which has been effectively used to create pyridazine derivatives from 1,3-diketones. kuleuven.be This methodology allows for the versatile introduction of substituents at position 6 of the pyridazine ring. kuleuven.be The key step is the reaction of an α-diazo-1,3-diketone intermediate with a phosphine (B1218219) reagent. kuleuven.be Research has shown that the choice of phosphine significantly impacts reaction time and yield. While hexamethylphosphoramide (B148902) (HMPT) is effective, concerns over its toxicity have led to the exploration of alternatives. Tributyl phosphine (P(n-Bu)₃) in diisopropyl ether (i-Pr₂O) has emerged as a superior reagent, enabling rapid and high-yield precipitation of the pyridazine product in under 30 minutes. kuleuven.be

Table 1: Comparison of Phosphine Reagents in Diaza-Wittig Pyridazine Synthesis kuleuven.be

| Reagent | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|

| HMPT | Dichloromethane | 16 h | 60 | Standard method, but reagent is toxic. |

| Triethyl phosphite | Dichloromethane | - | Low | Lower yield compared to HMPT. |

| Triethyl phosphine | Dichloromethane | 5 h | - | Toxic and prone to oxidation. |

| Tributyl phosphine (P(n-Bu)₃) | Dichloromethane | < 1 h | Good | Faster reaction than with triethyl phosphine. |

| Tributyl phosphine (P(n-Bu)₃) | i-Pr₂O | < 30 min | 70 | Improved, safe, and efficient method; product precipitates. |

Other modern approaches to pyridazine synthesis include copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones and Lewis acid-mediated inverse electron demand Diels-Alder reactions involving s-tetrazines and silyl (B83357) enol ethers. organic-chemistry.org These methods provide access to a wide range of functionalized pyridazines that can serve as key building blocks. organic-chemistry.org

Approaches for Derivatizing the Nicotinic Acid Scaffold at the 5-Position

To construct the target molecule, the nicotinic acid scaffold must be functionalized at the 5-position to enable its linkage to the pyridazine ring. This is typically achieved through modern cross-coupling reactions, which require the preparation of a suitably activated nicotinic acid derivative.

Common strategies involve the synthesis of 5-halonicotinic acid esters (e.g., 5-bromo- or 5-iodo-nicotinic acid methyl ester) or 5-(trifluoromethanesulfonyloxy)nicotinic acid esters. These electrophilic partners can then react with a pyridazinyl organometallic species.

Alternatively, and more commonly for Suzuki-type couplings, a nicotinic acid derivative bearing a boronic acid or boronic ester group at the 5-position is prepared. This nucleophilic partner can then be coupled with a 3-halopyridazine. The synthesis of such precursors is a foundational element in building complex bi-heterocyclic structures. While the pyridine (B92270) moiety is generally electron-deficient, palladium-catalyzed reactions have been successfully developed to functionalize these rings. researchgate.net

Convergent Synthesis of the this compound Linkage

A convergent synthesis, where the two heterocyclic rings are prepared separately and then joined, is the most logical and efficient approach for preparing this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the C-C bond between the pyridine and pyridazine rings.

This strategy involves the reaction between a 3-halopyridazine (e.g., 3-chloro- or 3-bromopyridazine) and a pyridine-5-boronic acid derivative (or its corresponding ester, such as a pinacol (B44631) ester, for improved stability). The reaction is catalyzed by a palladium(0) species, typically generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable solvent.

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyzes the C-C bond formation. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid/ester for transmetalation. |

| Solvent | Dioxane/Water, Toluene/Water, DME | Solubilizes reactants and facilitates the reaction. |

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. This convergent approach offers high flexibility, as various substituted pyridazine and nicotinic acid precursors can be synthesized independently and then combined to create a library of analogues.

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including the precursors to this compound. The industrial production of nicotinic acid, a key starting material, has seen significant evolution towards more environmentally benign processes. nih.govresearchgate.net

Historically, nicotinic acid was produced by oxidizing 3-picoline or 5-ethyl-2-methylpyridine (B142974) with harsh and polluting oxidants like nitric acid or potassium permanganate. researchgate.netnih.gov These methods generate significant toxic waste, including nitrous oxides (NOx), which are potent greenhouse gases. nih.govnih.gov

Modern industrial methods have shifted towards greener catalytic alternatives:

Catalytic Gas-Phase Oxidation: This process uses 3-picoline as the starting material and oxidizes it with air over a heterogeneous catalyst, typically a vanadium-titanium (B8517020) oxide (V₂O₅/TiO₂) system. nih.govmdpi.comchimia.ch This method is solvent-free, uses air as the oxidant, and allows for easier product separation and catalyst recycling, representing a significant improvement in sustainability. chimia.chresearchgate.net

Biocatalysis: Enzymatic synthesis offers a highly selective and environmentally friendly route. The hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid using nitrilase enzymes from microorganisms like Rhodococcus rhodochrous J1 proceeds with 100% yield under mild aqueous conditions (pH 6.0-8.0, 60°C). nih.govfrontiersin.org This biotransformation avoids harsh chemicals, high temperatures, and pressures associated with traditional chemical synthesis. frontiersin.org

Table 3: Comparison of Synthetic Methods for Nicotinic Acid nih.govnih.govnih.govfrontiersin.org

| Method | Oxidant/Reagent | Conditions | Byproducts | Green Chemistry Aspect |

|---|---|---|---|---|

| Traditional Chemical | Nitric Acid (HNO₃) | High temp. & pressure, corrosive | NOx (greenhouse gases) | Poor: hazardous reagents, toxic waste. |

| Catalytic Gas-Phase | Air (O₂) | 340-350°C, V₂O₅/TiO₂ catalyst | CO₂, Water | Good: high atom economy, no toxic waste. |

| Enzymatic | Water (Hydrolysis) | Mild temp. & pH, Nitrilase enzyme | Ammonia | Excellent: biodegradable catalyst, mild conditions, high selectivity. |

Development and Application of Catalytic Systems for the Preparation of this compound Precursors

The synthesis of the precursors for this compound is heavily reliant on advanced catalytic systems that enhance efficiency, selectivity, and sustainability.

For Nicotinic Acid Precursors:

Heterogeneous Catalysts: Vanadium(V) oxide (V₂O₅) mixed with metal oxides like titanium(IV) oxide (TiO₂) is the cornerstone of modern industrial gas-phase oxidation of 3-picoline to nicotinic acid. nih.govmdpi.com More recently, zeolite-based catalysts, such as Cu-based 13X zeolite, have been developed for the liquid-phase oxidation of 3-methyl-pyridine using 30% hydrogen peroxide, offering a green route under mild conditions. oaepublish.com

Biocatalysts: Nitrilase and amidase enzymes are pivotal in the biocatalytic production of nicotinic acid from 3-cyanopyridine. frontiersin.org Significant research has focused on improving the catalytic efficiency and stability of these enzymes through genetic engineering. For instance, site-directed mutagenesis of the nitrilase from Acidovorax facilis 72W resulted in a mutant with a five-fold increase in specific activity. nih.gov

For Pyridazine Precursors and Final Linkage:

Organocatalysts: In the Diaza-Wittig synthesis of pyridazines, phosphines act as catalysts. The development has moved from toxic HMPT to safer and more efficient options like tributyl phosphine (P(n-Bu)₃), which accelerates the reaction and simplifies purification. kuleuven.be

Transition Metal Catalysts: Palladium complexes are indispensable for the convergent cross-coupling step. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are standard choices for Suzuki reactions that form the crucial C-C bond between the two heterocyclic scaffolds. Copper-based catalysts have also been employed in alternative cyclization strategies to form the pyridazine ring itself. organic-chemistry.org

Spectroscopic and Structural Elucidation of 5 Pyridazin 3 Yl Nicotinic Acid Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. Techniques such as ¹H NMR, ¹³C NMR, and Heteronuclear Multiple Bond Correlation (HMBC) provide a wealth of information for the structural assignment of 5-(Pyridazin-3-yl)nicotinic acid derivatives.

¹H NMR (Proton NMR) spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For nicotinic acid, a parent compound, proton signals are observed in the aromatic region, typically between 7.5 and 9.0 ppm. hmdb.canih.govchemicalbook.com For instance, in a study of nicotinic acid in D₂O, proton signals were observed at chemical shifts (δ) of 7.50, 8.23, 8.59, and 8.93 ppm. bmrb.io The integration of these signals provides the relative number of protons of each type.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its electronic environment. In nicotinic acid, the carboxylic acid carbon typically appears downfield, while the pyridine (B92270) ring carbons resonate at various positions in the aromatic region. nih.govhmdb.cachemicalbook.comcontaminantdb.ca For example, the ¹³C NMR spectrum of nicotinic acid in D₂O shows signals at approximately 126.6, 135.0, 140.4, 151.7, 153.1, and 176.1 ppm. bmrb.io

Interactive Data Table: Representative NMR Data for Nicotinic Acid

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H | 9.13, 8.84, 8.32, 7.58 | DMSO-d₆ |

| ¹H | 8.93, 8.59, 8.23, 7.50 | D₂O |

| ¹³C | 166.23, 153.18, 150.21, 136.90, 126.66, 123.71 | DMSO-d₆ |

| ¹³C | 176.1, 153.1, 151.7, 140.4, 135.0, 126.6 | D₂O |

Note: The chemical shifts can vary slightly depending on the solvent and the specific derivative of this compound being analyzed.

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Characterization and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR (Fourier-Transform Infrared) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound derivatives, key vibrational bands would be expected for:

O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹. researchgate.net

C=O stretch of the carboxylic acid, a strong absorption around 1700-1725 cm⁻¹. researchgate.netresearchgate.netvixra.org

C=N and C=C stretches of the aromatic pyridine and pyridazine (B1198779) rings, appearing in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.netvixra.org

C-H stretches of the aromatic rings, usually found around 3000-3100 cm⁻¹. researchgate.netvixra.org

In a study of nicotinic acid, characteristic FT-IR peaks were observed at 3071-2808 cm⁻¹ (C-H stretch), 1710-1696 cm⁻¹ (C=O stretch), and 1596 cm⁻¹ (C=C stretch). vixra.org

Raman Spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule. For nicotinic acid, Raman spectra have been reported and analyzed. nih.gov

Interactive Data Table: Key FT-IR Vibrational Frequencies for Nicotinic Acid Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Aromatic Rings | C=N, C=C Stretch | 1400-1650 |

| Aromatic Rings | C-H Stretch | 3000-3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the determination of its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for mass analysis.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. For this compound, characteristic fragments would arise from the cleavage of the bond between the two heterocyclic rings and from the loss of the carboxylic acid group (as CO₂ or H₂O and CO). For instance, in the mass spectrometric analysis of nicotinic acid and its metabolite nicotinuric acid, the deprotonated molecular ions were observed, and a dominant fragment corresponding to the pyridine ring was identified. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule and can be used to study its photophysical properties.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelengths of maximum absorbance (λmax) correspond to electronic transitions between different energy levels. For aromatic compounds like this compound, these absorptions are typically due to π → π* and n → π* transitions of the heterocyclic rings. researchgate.net The UV spectrum of nicotinic acid in ethanol (B145695) shows a λmax at 262 nm. japsonline.com In another study, the λmax of nicotinic acid was reported to shift depending on the conditions, with values around 262.0 nm, 256.4 nm, and 245.6 nm being observed. vixra.org

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Not all molecules fluoresce, but for those that do, the fluorescence spectrum can provide information about the molecule's electronic structure and environment. The fluorescence properties of pyridazine derivatives have been a subject of study.

X-ray Crystallography for Solid-State Structural Investigations and Crystal Packing

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise positions of all atoms in the molecule, as well as how the molecules are arranged in the crystal lattice.

This technique provides definitive information on:

Bond lengths and angles , confirming the connectivity established by NMR.

Conformation of the molecule in the solid state, including the dihedral angle between the pyridazine and pyridine rings.

Intermolecular interactions , such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Computational and Theoretical Chemistry Studies of 5 Pyridazin 3 Yl Nicotinic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Optimized Molecular Geometries

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and preferred three-dimensional arrangement of atoms in 5-(Pyridazin-3-yl)nicotinic acid. These methods provide a detailed picture of the molecule's geometry and electron distribution.

The rotational freedom around the single bond connecting the pyridazine (B1198779) and nicotinic acid rings allows for the existence of different conformers. Theoretical studies have explored the potential energy surface of this compound to identify the most stable isomers. By calculating the relative energies of various twisted and planar conformations, researchers can determine the molecule's preferred shape in different environments. For instance, calculations might reveal that a planar conformation is the most stable due to favorable π-system conjugation, or that a twisted conformer is preferred to minimize steric hindrance between the two heterocyclic rings.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is typically localized over the electron-rich pyridazine ring, while the LUMO may be distributed across the electron-deficient nicotinic acid moiety.

Table 1: Frontier Molecular Orbital Data for this compound (Exemplary Data)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies, reflecting chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The MEP map of this compound typically shows negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating areas that are prone to electrophilic attack and can act as hydrogen bond acceptors. Conversely, positive potential (blue regions) is often found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, highlighting sites for nucleophilic attack and hydrogen bond donation.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

In the context of this compound, molecular docking studies have been employed to investigate its potential as an inhibitor for various enzymes. For example, it may be docked into the active site of enzymes implicated in diseases to predict its binding affinity. The scoring functions used in these simulations estimate the free energy of binding, with lower scores typically indicating a more favorable interaction. These studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the carboxylic acid group of the molecule is a prime candidate for forming strong hydrogen bonds with amino acid residues in a protein's active site.

Table 2: Molecular Docking Results for this compound with a Hypothetical Target Protein (Exemplary Data)

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity | -8.2 kcal/mol | ARG 120, SER 122 | Hydrogen Bond |

| LEU 85, VAL 60 | Hydrophobic Interaction | ||

| Inhibition Constant (Ki) | 1.5 µM |

Identification of Key Interacting Residues and Interaction Modes (e.g., Hydrogen Bonding, Pi-Stacking)

Molecular docking is a primary computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. This method allows for the identification of key amino acid residues within the binding site that interact with the ligand and the nature of these interactions. For a molecule like this compound, several types of interactions would be anticipated and analyzed.

Hydrogen Bonding: The pyridazine ring is characterized by its robust, dual hydrogen-bonding capacity. nih.gov The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. Similarly, the carboxylic acid group of the nicotinic acid portion is a strong hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen and the pyridine (B92270) nitrogen). In a biological context, these groups are expected to form strong hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and asparagine. For instance, in studies of nicotinamide-oxalic acid salt, strong intermolecular hydrogen bonds were observed to be the key driving force for crystal formation. malariaworld.org

Pi-Stacking and Hydrophobic Interactions: Both the pyridazine and pyridine rings are aromatic, making them capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The pyridazine ring possesses a significant dipole moment, which can influence these stacking interactions. nih.gov In related pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives, docking studies revealed interactions with residues such as Phe58 and Phe116, indicating the importance of these aromatic contacts. nih.govblumberginstitute.org

The following table illustrates the types of interacting residues and interaction modes that would be computationally investigated for this compound based on studies of analogous compounds.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Carboxylic Acid (-OH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Pyridazine Nitrogens, Pyridine Nitrogen, Carbonyl Oxygen | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Pyridazine Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Aromatic Rings | Alanine, Valine, Leucine, Isoleucine |

This table is a representation of expected interactions based on the chemical structure of this compound and findings from related molecules.

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal how the ligand and protein adapt to each other and assess the stability of the predicted interactions.

For this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation would track the movement of the ligand within the binding site and the corresponding changes in the protein structure. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the ligand and the protein backbone to assess the stability of the system. A stable RMSD over time suggests that the ligand remains securely bound in its initial pose.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are stable upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking studies is monitored throughout the simulation. Stable hydrogen bonds are crucial for strong binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a more quantitative measure of binding affinity.

In studies of other nitrogen-containing heterocyclic compounds, MD simulations have been crucial. For example, simulations of nicotinamide's binding process to enzymes have shed light on the optimal binding pathways and the structural changes in the protein induced by the ligand. nih.gov Similarly, MD simulations of nicotinamide (B372718) skin penetration have demonstrated how surrounding molecules can influence its behavior.

Computational Prediction of ADME-Related Pharmacokinetic Parameters

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the viability of a compound as a drug candidate. Computational tools can predict these properties early in the drug discovery process, saving time and resources. For this compound, a range of ADME parameters would be calculated.

Several in silico models and software are available for these predictions, often relying on a compound's physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). Studies on various pyridine and pyrimidine (B1678525) derivatives have successfully employed these predictive models.

Below is a hypothetical ADME prediction profile for this compound, based on general expectations for a molecule of its structure and findings from related compounds.

| ADME Parameter | Predicted Property | Rationale/Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| Lipophilicity (logP) | 1-3 | A balanced value is needed for both solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Influences cell permeability and oral absorption. |

| Hydrogen Bond Donors | ≤ 5 | Adherence to Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | ≤ 10 | Adherence to Lipinski's Rule of Five. |

| Aqueous Solubility (logS) | Moderate | Sufficient solubility is required for absorption and distribution. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | The polar nature of the carboxylic acid and pyridazine may limit BBB crossing. |

| CYP450 Inhibition | Potential for inhibition | Nitrogen-containing heterocycles can interact with the heme iron of cytochrome P450 enzymes. nih.gov |

| Human Oral Absorption | High | Likely to be well-absorbed from the gastrointestinal tract if it meets other criteria. |

This table represents a predictive profile and the actual values would need to be determined through specific software calculations or experimental validation.

Medicinal Chemistry and Rational Design Strategies Incorporating the 5 Pyridazin 3 Yl Nicotinic Acid Scaffold

Application of Scaffold-Based Drug Design Principles to Pyridazine (B1198779) and Nicotinic Acid Moieties

Scaffold-based drug design leverages core molecular frameworks, or scaffolds, that are known to interact with specific classes of biological targets. These scaffolds are then decorated with various functional groups to optimize potency, selectivity, and pharmacokinetic properties. The 5-(Pyridazin-3-yl)nicotinic acid structure is a deliberate fusion of two biologically significant scaffolds: pyridazine and pyridine (B92270) (in the form of nicotinic acid). nih.govresearchgate.net

The pyridazine ring is a unique heterocycle in drug design, characterized by its weak basicity, a high dipole moment, and the capacity for robust, dual hydrogen bonding. nih.govscilit.com It is often employed as a less lipophilic substitute for a phenyl ring, which can improve the physicochemical properties of a drug candidate. nih.gov Its inherent polarity and potential to mitigate interactions with off-target proteins like hERG add to its value in drug discovery. scilit.com The pyridazine nucleus is a key component in several approved drugs, highlighting its clinical relevance. nih.govnih.gov

Similarly, the pyridine ring, a structural component of nicotinic acid (niacin), is a ubiquitous scaffold in medicinal chemistry, found in over 7,000 drug molecules. rsc.org The nicotinic acid moiety itself is a precursor for essential coenzymes like NAD+ and NADP+ and is known to possess a wide array of biological activities. nih.gov Its presence in a molecule can enhance biochemical potency, metabolic stability, and permeability. nih.gov

The strategy of combining these two "privileged scaffolds" into the this compound framework is a rational approach to creating novel chemical entities. researchgate.net This design anticipates that the resulting molecule may exhibit synergistic or novel biological activities by presenting the key interaction features of both moieties in a defined spatial arrangement. The nicotinic acid portion can engage with targets amenable to acidic or pyridine-type interactions, while the pyridazine unit offers distinct hydrogen bonding and dipole interaction capabilities, creating a multifunctional chemical probe for a variety of biological targets, including protein kinases and G-protein coupled receptors. nih.govresearchgate.netresearchgate.net

Elucidation of Structure-Activity Relationship (SAR) for this compound Derivatives

The systematic investigation of how structural modifications to a lead compound affect its biological activity is known as Structure-Activity Relationship (SAR) analysis. For derivatives of the this compound scaffold, a comprehensive SAR campaign would explore substitutions on both the pyridazine and the pyridine rings to map the chemical space required for optimal target engagement.

A hypothetical SAR study could involve synthesizing and testing analogues with modifications at key positions. For instance, substituents on the pyridazine ring (at positions 4, 5, or 6) could modulate steric bulk, lipophilicity, and electronic properties. On the nicotinic acid ring, modifications at positions 2, 4, or 6 could influence the orientation of the carboxylic acid group and introduce new interaction points. The nature of the substituent—whether it is an electron-donating or electron-withdrawing group, a hydrogen bond donor or acceptor, or a bulky or compact group—would be correlated with changes in biological activity, such as the half-maximal inhibitory concentration (IC50). nih.govmdpi.com

The following interactive table outlines a potential SAR exploration for this scaffold, indicating hypothetical modifications and their rationale based on established medicinal chemistry principles.

| Modification Site | Substituent (R) | Rationale for Modification | Anticipated SAR Trend |

| Pyridazine C4 | -H, -F, -Cl, -CH3, -OCH3 | Explore impact of electronics and sterics near the inter-ring bond. | Small, electron-withdrawing groups like -F may enhance binding through specific interactions without adding bulk. |

| Pyridazine C6 | Aryl, Heteroaryl | Probe for additional binding pockets; mimic substitutions seen in known kinase inhibitors. | A properly chosen aryl group could lead to a significant increase in potency via π-stacking or hydrophobic interactions. |

| Nicotinic Acid C2 | -NH2, -OH | Introduce hydrogen bond donors to seek new interactions with the target. | May increase potency if the target has a corresponding H-bond acceptor, but could also alter ring electronics. |

| Nicotinic Acid C6 | -CH3, -CF3 | Modulate lipophilicity and block potential sites of metabolism. | A methyl group could provide a beneficial hydrophobic contact, while a CF3 group would alter electronic character. |

| Carboxylic Acid | Ester, Amide | Modify charge and polarity to improve cell permeability or alter binding mode. | Neutralizing the charge (e.g., methyl ester) often improves permeability but may reduce potency if ionic interaction is key. |

This table represents a hypothetical SAR study based on general principles. Actual results would be target-dependent.

Through such systematic analysis, a detailed understanding of the pharmacophore can be developed, guiding the design of more potent and selective analogues. researchgate.net

Strategic Bioisosteric Replacements and Rational Analogue Design

Bioisosteric replacement is a powerful strategy in drug design where one functional group is exchanged for another with similar physicochemical properties to improve potency, selectivity, or metabolic profile, or to secure novel intellectual property. drughunter.comnih.gov For the this compound scaffold, several strategic bioisosteric replacements can be envisioned.

The carboxylic acid group of the nicotinic acid moiety is a primary site for bioisosteric modification. As a key acidic and hydrogen-bonding group, its replacement can have a profound impact on biological activity. Common bioisosteres for a carboxylic acid include:

Tetrazole: A five-membered heterocyclic ring that is a well-established carboxylic acid surrogate, maintaining an acidic proton but with a more distributed charge.

Acylsulfonamide: Offers a different geometry and acidity (pKa) compared to the carboxylic acid, which can lead to altered binding interactions.

Hydroxamic acid: Can act as a chelating group for metal ions in enzyme active sites.

Pyridine-3-sulfonic acid: A direct replacement of the carboxyl group with a sulfonic acid group can maintain an acidic character while altering steric and electronic properties. nih.gov

| Original Group | Potential Bioisostere | Key Property Altered | Therapeutic Rationale |

| Carboxylic Acid (-COOH) | Tetrazole | pKa, charge distribution, H-bonding pattern | Improve oral bioavailability, metabolic stability. |

| Carboxylic Acid (-COOH) | Acylsulfonamide | Acidity, steric profile, H-bonding vectors | Modulate target binding affinity and selectivity. |

| Pyridazine Ring | Pyrimidine (B1678525) or Pyrazine Ring | Dipole moment, position of H-bond acceptors | Fine-tune long-range interactions and solubility. |

| Pyridazine Ring | Phenyl Ring | Polarity, H-bonding capacity | Decrease polarity, increase lipophilicity. |

| Pyridine Ring | Thiophene Ring | Ring size, electronics, aromaticity | Explore different spatial arrangements and interactions. |

These replacements, guided by a rational design approach, allow for the systematic optimization of the lead compound's properties. nih.gov

Mechanistic Studies on the Modulation of Molecular Recognition and Drug-Target Interactions

A deeper understanding of how a scaffold interacts with its biological target at an atomic level is crucial for rational drug design. For the this compound scaffold, the pyridazine moiety offers unique interaction capabilities that are key to its molecular recognition. scilit.com

The two adjacent nitrogen atoms in the pyridazine ring are a defining feature of this scaffold. nih.gov They act as hydrogen bond acceptors and their close proximity allows for unique binding modes. The pyridazine ring has the potential to form a bidentate (two-point) hydrogen bond interaction with appropriate donor groups on a protein target, such as the backbone NH groups of a hinge region in a kinase. plos.org This dual hydrogen-bonding capacity can significantly increase binding affinity and specificity compared to scaffolds that can only form a single hydrogen bond. nih.gov In some contexts, one nitrogen may form a direct hydrogen bond while the other coordinates a bridging water molecule, which in turn interacts with the protein, further anchoring the ligand in the binding site. scilit.com

In Vitro Biological Target Interaction Studies of 5 Pyridazin 3 Yl Nicotinic Acid Analogues

Cholinesterase Inhibition Studies (Acetylcholinesterase, Butyrylcholinesterase)

Analogues of 5-(pyridazin-3-yl)nicotinic acid have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease.

Recent research has focused on novel dual cholinesterase inhibitors derived from a pyridyl-pyridazine structure. acs.org In one such study, a series of compounds was synthesized using 5-(pyridazin-3-yl)pyridin-2(1H)-thione as a key intermediate. acs.org The resulting analogues demonstrated significant inhibitory activity against both AChE and BChE. For instance, one of the most potent compounds exhibited an IC₅₀ value of 0.41 µM against BChE, indicating strong inhibitory potential. acs.org The structure-activity relationship (SAR) studies highlighted that the presence of the central pyridazine (B1198779) ring and a lipophilic cationic head are critical for high AChE inhibition. mdpi.com

The table below summarizes the cholinesterase inhibitory activities of selected pyridazine analogues.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Compound 3 | Butyrylcholinesterase (BChE) | 0.72 (relative to Donepezil IC₅₀ of 0.41 µM) | acs.org |

| Compound 5 | Butyrylcholinesterase (BChE) | 0.46 (relative to Donepezil IC₅₀ of 0.41 µM) | acs.org |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Acetylcholinesterase (AChE) | 0.12 | mdpi.com |

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX) Inhibition Assays

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the inflammatory cascade, responsible for the metabolism of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of COX and LOX is considered a promising strategy for developing safer anti-inflammatory drugs. nih.govwikipedia.org

While direct studies on this compound analogues are limited, research on structurally related pyridazine-based compounds has shown significant and selective COX-2 inhibitory activity. A study on novel pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives identified them as active lead compounds for developing future COX-2 inhibitors. mdpi.com These compounds were assessed for their COX-1 and COX-2 inhibitory action, revealing a favorable profile with potent anti-inflammatory effects and a better gastric safety profile compared to non-selective NSAIDs, which is attributed to their specificity for the COX-2 isoform. mdpi.com

The data below presents the COX inhibition for representative pyridazine-based compounds.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyridazine Derivative A | 15 | 75 | 0.20 | mdpi.com |

| Pyridazine Derivative B | 12 | 80 | 0.15 | mdpi.com |

Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding and Functional Studies

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for various physiological functions in the central and peripheral nervous systems. nih.gov They are important therapeutic targets for a range of conditions, and various pyridine-containing compounds are known to interact with them. For instance, derivatives of 3-pyridyl ethers have been shown to be potent and selective ligands for the human α4β2 nAChR subtype, with Kᵢ values in the picomolar range. nih.gov

Ligand binding studies for nAChRs are typically performed using radioligand displacement assays. In these assays, the ability of a test compound to displace a known radiolabeled ligand, such as [³H]cytisine or [³H]epibatidine, from the receptor is measured to determine its binding affinity (Kᵢ). nih.gov Functional studies, often using electrophysiology on cells expressing specific nAChR subtypes, are then used to determine whether the compound acts as an agonist, antagonist, or modulator of the receptor. acs.org

Despite the structural similarity of the this compound scaffold to known nAChR ligands, a review of the current scientific literature did not yield specific binding or functional data for this particular series of analogues on nicotinic acetylcholine receptors.

Other Receptor and Enzyme Interaction Assays for Broad Biological Activity Profiling

To build a comprehensive understanding of their biological effects, pyridazine and pyridine (B92270) carboxamide derivatives have been screened against a variety of other enzymes and receptors. These broad profiling studies have unveiled activities beyond the primary targets.

For example, certain pyridine carboxamide derivatives have been synthesized and evaluated as potential inhibitors of urease, a key enzyme in several pathological conditions. Some of these compounds displayed significant inhibitory action with IC₅₀ values as low as 1.07 µM. nih.gov In another line of research, novel pyridine carboxamides bearing a diarylamine scaffold were found to exhibit good antifungal activity by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH). acs.org Furthermore, structurally related pyridazin-3-one derivatives have been investigated for their vasorelaxant activity, suggesting a potential interaction with targets involved in the regulation of blood pressure.

Investigation of In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory potential of this chemical class has been explored through various in vitro models. Studies on the parent compound, nicotinic acid, have shown that it can attenuate the release of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from monocytes and macrophages stimulated with lipopolysaccharide (LPS). nih.gov This effect is mediated, at least in part, through the GPR109A receptor. nih.gov

More closely related isonicotinic acid derivatives have been shown to possess significant anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS) from human blood cells. In one study, an isonicotinate (B8489971) of meta-aminophenol was found to be exceptionally potent, with an IC₅₀ value for ROS inhibition that was eight times lower than the standard drug ibuprofen. nih.gov

The table below shows the ROS inhibitory activity of selected isonicotinates.

| Compound | ROS Inhibition (IC₅₀, µg/mL) | Reference |

|---|---|---|

| Isonicotinate 5 | 1.42 ± 0.1 | nih.gov |

| Ibuprofen (Standard) | 11.2 ± 1.9 | nih.gov |

Protein Binding Studies (e.g., Human Serum Albumin, Alpha-1-acid Glycoprotein)

The binding of drugs to plasma proteins like Human Serum Albumin (HSA) and Alpha-1-acid Glycoprotein (AAG) is a critical determinant of their pharmacokinetic properties. The interaction of pyridine derivatives with serum albumin has been investigated using spectroscopic techniques such as fluorescence quenching. acs.org These studies help determine key binding parameters, including the binding constant (Kₐ), the number of binding sites (n), and the mechanism of interaction (static or dynamic quenching).

For various pyridine derivatives, studies have shown moderate binding affinity to bovine serum albumin (BSA), often with a 1:1 stoichiometry. acs.org Molecular docking studies on other heterocyclic compounds have helped to identify the specific binding pockets within HSA, which are typically located in subdomains such as IB and IIIA. While specific data for this compound analogues is not extensively documented, the general behavior of related pyridine compounds suggests that they would engage in reversible binding to serum albumins, primarily through hydrophobic interactions and hydrogen bonding.

Coordination Chemistry and Supramolecular Assemblies of 5 Pyridazin 3 Yl Nicotinic Acid

Metal Complexation Studies with 5-(Pyridazin-3-yl)nicotinic Acid as a Ligand

The bifunctional nature of this compound, which contains a carboxylic acid group and multiple nitrogen atoms within its pyridazine (B1198779) and pyridine (B92270) rings, makes it a versatile ligand for coordinating with a variety of metal ions. The nitrogen atoms on the heterocyclic rings act as Lewis bases, readily donating their lone pair of electrons to form coordinate bonds with metal centers. Simultaneously, the carboxylate group can coordinate to metals in several ways, including monodentate, bidentate chelating, or bridging fashions. This multifaceted coordination ability allows for the formation of stable and structurally diverse metal complexes.

Exploration of Diverse Coordination Modes (e.g., Bridging Ligand Architectures)

The structural versatility of this compound as a ligand is evident in its ability to adopt various coordination modes. Depending on the metal ion, reaction conditions, and the presence of other coordinating species, it can function as a simple monodentate ligand or as a more complex bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks.

For instance, the pyridine nitrogen and one of the pyridazine nitrogens can chelate to a single metal center. Alternatively, the ligand can act as a bridging unit where the pyridazine and pyridine nitrogens coordinate to different metal ions, leading to the formation of polymeric chains or layers. The carboxylate group further enhances this versatility, capable of bridging two metal centers itself. This ability to form bridging ligand architectures is crucial in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs), where the ligand dictates the dimensionality and topology of the resulting network.

The specific coordination mode adopted in a given complex is influenced by several factors, including the steric and electronic properties of the metal ion, the pH of the reaction medium which affects the deprotonation of the carboxylic acid, and the solvent used for the synthesis.

Comprehensive Spectroscopic Characterization of Metal Complexes

The formation and structure of metal complexes involving this compound are typically confirmed and elucidated through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy is a fundamental tool for characterizing these complexes. The coordination of the ligand to a metal ion induces significant shifts in the vibrational frequencies of its functional groups. For example, the C=N stretching vibrations of the pyridine and pyridazine rings, and the symmetric and asymmetric stretching vibrations of the carboxylate group, are sensitive to coordination. A shift in these bands in the IR spectrum of the complex compared to the free ligand provides direct evidence of metal-ligand bond formation. The magnitude of the shift can also offer insights into the strength and nature of the coordination bond.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. The spectra of the metal complexes often show bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transitions if a transition metal is involved. Shifts in the ligand-based transitions upon coordination can indicate the involvement of the heterocyclic rings in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to characterize the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand are altered upon coordination to a metal ion, providing detailed information about the binding sites and the symmetry of the complex in the solution state.

The table below summarizes typical spectroscopic data observed for metal complexes of heterocyclic carboxylic acids, which can be analogously applied to complexes of this compound.

| Spectroscopic Technique | Observed Feature | Interpretation |

| Infrared (IR) | Shift in ν(C=N) of pyridine/pyridazine rings | Coordination via ring nitrogen atoms. |

| Shift in ν(COO⁻) stretching frequencies | Coordination of the carboxylate group. | |

| UV-Visible | Shift in π→π* and n→π* transitions | Electronic interaction between ligand and metal. |

| Appearance of d-d transition bands | Presence of transition metal with specific geometry. | |

| ¹H NMR | Shift in proton signals of the rings | Confirmation of ligand coordination in solution. |

Investigation of Self-Assembly and Supramolecular Architectures Involving this compound

Beyond its role in coordinating to metal ions, this compound can participate in the formation of intricate supramolecular architectures through non-covalent interactions. These interactions, primarily hydrogen bonding and π-π stacking, are fundamental to the process of molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, allowing for the formation of robust hydrogen-bonded networks. For example, molecules of this compound can form dimeric structures through hydrogen bonds between their carboxylic acid groups. The nitrogen atoms in the pyridazine and pyridine rings can also act as hydrogen bond acceptors.

Potential Applications and Future Research Directions

Evaluation of 5-(Pyridazin-3-yl)nicotinic Acid as Key Chemical Intermediates in Complex Organic Synthesis

The pyridazine (B1198779) ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds. nih.govmdpi.com This makes this compound a highly valuable starting material for the synthesis of complex and potentially bioactive molecules. nih.gov The presence of both a pyridazine and a nicotinic acid group offers multiple reaction sites for chemical modification, allowing for the creation of diverse molecular libraries. clockss.orgnih.gov

The development of new synthetic methodologies, such as copper-promoted cyclization reactions and Lewis acid-mediated Diels-Alder reactions, has expanded the toolkit for creating functionalized pyridazines. organic-chemistry.org These methods can be adapted for the elaboration of the this compound core, paving the way for the synthesis of novel compounds with potential therapeutic applications. For instance, nitropyridines, which can be precursors to a range of heterocyclic systems, have been used to synthesize compounds with antitumor and antiviral activities. nih.gov

Table 1: Synthetic Routes to Functionalized Pyridazines

| Reaction Type | Description | Potential Application for this compound |

| Copper-Promoted Cyclization | Cyclization of β,γ-unsaturated hydrazones to form 1,6-dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.org | Functionalization of the pyridazine ring or synthesis of precursors. |

| Lewis Acid-Mediated Diels-Alder | Reaction between s-tetrazines and silyl (B83357) enol ethers to produce functionalized pyridazines with high regioselectivity. organic-chemistry.org | Introduction of diverse substituents onto the pyridazine core. |

| Annulation Reactions | TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones. organic-chemistry.org | Construction of trisubstituted pyridazine derivatives. |

Exploration of Applications in Advanced Materials Science

The unique electronic properties of the pyridazine ring make it an attractive component for advanced materials. Research into pyridazine-based compounds has revealed their potential in areas such as chemiluminescent materials, nonlinear optical materials, and photovoltaic materials.

A notable example is the synthesis of a fully bio-based aromatic N-heterocycle, 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one (GSPZ), from guaiacol (B22219) and succinic anhydride. nih.gov This compound was used to create a bio-based epoxy precursor (GSPZ-EP). The resulting epoxy thermosets exhibited enhanced properties, including a higher glass transition temperature, better thermomechanical properties, and excellent intrinsic flame retardancy, all attributed to the presence of the pyridazine structure. nih.gov This demonstrates the potential of incorporating pyridazine moieties, such as that in this compound, into polymers to create high-performance, sustainable materials.

Further research could focus on synthesizing organometallic complexes and polymers incorporating the this compound ligand to explore their photophysical and electronic properties for applications in light-emitting diodes (LEDs), sensors, and other advanced technologies.

Further Development in Green Chemistry Applications and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. epa.gov For the production of nicotinic acid and its derivatives, several greener approaches have been explored, which could be adapted for the synthesis of this compound.

One promising avenue is the use of catalyst- and solvent-free reaction conditions. For example, the synthesis of 2-anilino nicotinic acid derivatives has been achieved by reacting 2-chloronicotinic acid with primary aromatic amines without any catalyst or solvent, resulting in high yields and short reaction times. researchgate.netresearchgate.net Another approach involves the use of biomass-derived starting materials, as demonstrated by the synthesis of the pyridazine-based compound GSPZ from guaiacol, a lignin-derived phenolic compound. nih.gov

Enzymatic synthesis also presents a sustainable alternative to traditional chemical methods. frontiersin.org The production of nicotinic acid has been achieved through biocatalytic processes, which offer mild reaction conditions and high selectivity. frontiersin.org For instance, the catalytic synthesis of niacin from 3-methyl-pyridine and hydrogen peroxide using a Cu-based zeolite catalyst represents a green and efficient process. oaepublish.com The development of similar enzymatic or chemo-enzymatic routes for this compound could significantly reduce the environmental footprint of its production. frontiersin.orgnih.govmdpi.com

Table 2: Green Synthesis Strategies for Nicotinic Acid and Pyridazine Derivatives

| Green Chemistry Approach | Description | Relevance to this compound |

| Catalyst- and Solvent-Free Synthesis | Reactions are conducted without the use of catalysts and solvents, reducing waste and simplifying purification. researchgate.netresearchgate.netnih.gov | Potential for a more environmentally friendly synthesis route. |

| Use of Bio-based Feedstocks | Utilizing renewable resources like biomass to synthesize the core chemical structure. nih.gov | Enhances the sustainability profile of the compound. |

| Enzymatic Synthesis | Employing enzymes as catalysts for highly selective and efficient transformations under mild conditions. frontiersin.org | Offers a green alternative to traditional chemical synthesis. |

| Heterogeneous Catalysis | Using solid catalysts, such as zeolites, that can be easily separated and recycled. oaepublish.comacs.org | Improves the sustainability and cost-effectiveness of the synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.